molecular formula C26H26N4O3S2 B11620351 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11620351
M. Wt: 506.6 g/mol
InChI Key: NVDODKFVVMUOFE-STZFKDTASA-N
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Description

The compound 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-A]pyrimidin-4-one core, a thiazolidinone moiety, and a tetrahydrofuran group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the thiazolidinone and tetrahydrofuran groups through a series of condensation and cyclization reactions. Key reagents often include aldehydes, amines, and thiourea derivatives, with reaction conditions involving controlled temperatures and pH levels to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems and can be used in the development of new synthetic methodologies.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. Its ability to form hydrogen bonds and interact with enzymes or receptors could lead to the identification of new therapeutic targets.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. Researchers are exploring its use as an anti-inflammatory, antimicrobial, or anticancer agent, given its structural similarity to known bioactive molecules.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound binds through hydrogen bonding, van der Waals forces, or covalent interactions. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, known for their biological activities.

    Pyrido[1,2-A]pyrimidin-4-ones: Similar heterocyclic compounds with diverse pharmacological properties.

    Tetrahydrofuran derivatives: Compounds containing tetrahydrofuran rings, used in various chemical and biological applications.

Uniqueness

What sets 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one apart is its combination of these structural motifs, which imparts unique chemical and biological properties

Properties

Molecular Formula

C26H26N4O3S2

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O3S2/c1-16-8-6-12-29-23(16)28-22(27-15-19-11-7-13-33-19)20(24(29)31)14-21-25(32)30(26(34)35-21)17(2)18-9-4-3-5-10-18/h3-6,8-10,12,14,17,19,27H,7,11,13,15H2,1-2H3/b21-14-

InChI Key

NVDODKFVVMUOFE-STZFKDTASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCC5CCCO5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCC5CCCO5

Origin of Product

United States

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